

ETP-45658: A Technical Whitepaper on a Novel PI3K/mTOR Inhibitor

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Compound of Interest

Compound Name: **ETP-45658**

Cat. No.: **B1671768**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45658 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of **ETP-45658**. The information presented is collated from peer-reviewed scientific literature and publicly available data, intended to serve as a resource for researchers and drug development professionals interested in this compound and the broader field of PI3K/mTOR inhibition. While **ETP-45658** has demonstrated significant preclinical anti-cancer activity, there is no publicly available information regarding its advancement into clinical trials.

Discovery and Rationale

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.^[1] The discovery of **ETP-45658** was the result of a chemical interrogation of compounds that could modulate the nuclear translocation of the transcription factor FOXO3a, a key downstream effector of the PI3K pathway. The pyrazolo[3,4-d]pyrimidine scaffold was identified as a promising chemical starting point for the development of potent PI3K inhibitors.

Mechanism of Action

ETP-45658 exerts its biological effects through the direct inhibition of Class I PI3K isoforms and mTOR. By blocking the activity of these kinases, **ETP-45658** prevents the phosphorylation of key downstream signaling molecules, including AKT and S6 kinase. This leads to the activation of the tumor suppressor FOXO3a and ultimately results in cell cycle arrest and apoptosis in cancer cells.

In Vitro Activity

Kinase Inhibition

ETP-45658 has been shown to be a potent inhibitor of several kinases, with the highest potency against the alpha and delta isoforms of PI3K.

Target	IC50 (nM)
PI3K α	22
PI3K δ	30
PI3K β	129
PI3K γ	710
DNA-PK	70.6
mTOR	152
Data compiled from commercially available technical datasheets.	

Cellular Activity

ETP-45658 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Cell Line	Cancer Type	EC50 (μ M)
HT-29	Colon Cancer	Not explicitly stated, but demonstrated dose-dependent antiproliferative effects. [1]

In HT-29 colon cancer cells, treatment with **ETP-45658** at its IC50 concentration led to:

- Increased apoptosis.[[1](#)]
- Cell cycle arrest at the G0/G1 phase.[[1](#)]
- Induction of caspase 3/7 activity.[[1](#)]
- Impaired mitochondrial membrane potential.[[1](#)]
- Decreased total antioxidant status (TAS) and increased total oxidant status (TOS).[[1](#)]
- Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[[1](#)]
- Increased levels of cleaved caspase-3 and cleaved PARP.[[1](#)]
- Increased levels of the DNA damage marker 8-oxo-dG.[[1](#)]

In Vivo Preclinical Data

In vivo studies have shown that **ETP-45658** can effectively modulate the PI3K pathway. Administration of **ETP-45658** has been observed to reduce the phosphorylation levels of Akt in vivo, confirming its target engagement in a whole-animal setting.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the characterization of **ETP-45658**. For detailed, step-by-step protocols, please refer to the original publications.

Cell Viability Assay (XTT Assay)

HT-29 colon cancer cells were seeded in 96-well plates and treated with varying concentrations of **ETP-45658**. Following incubation, XTT reagent was added to each well, and the absorbance was measured to determine cell viability.[[1](#)]

Apoptosis, Cell Cycle, and Caspase Activity (Flow Cytometry)

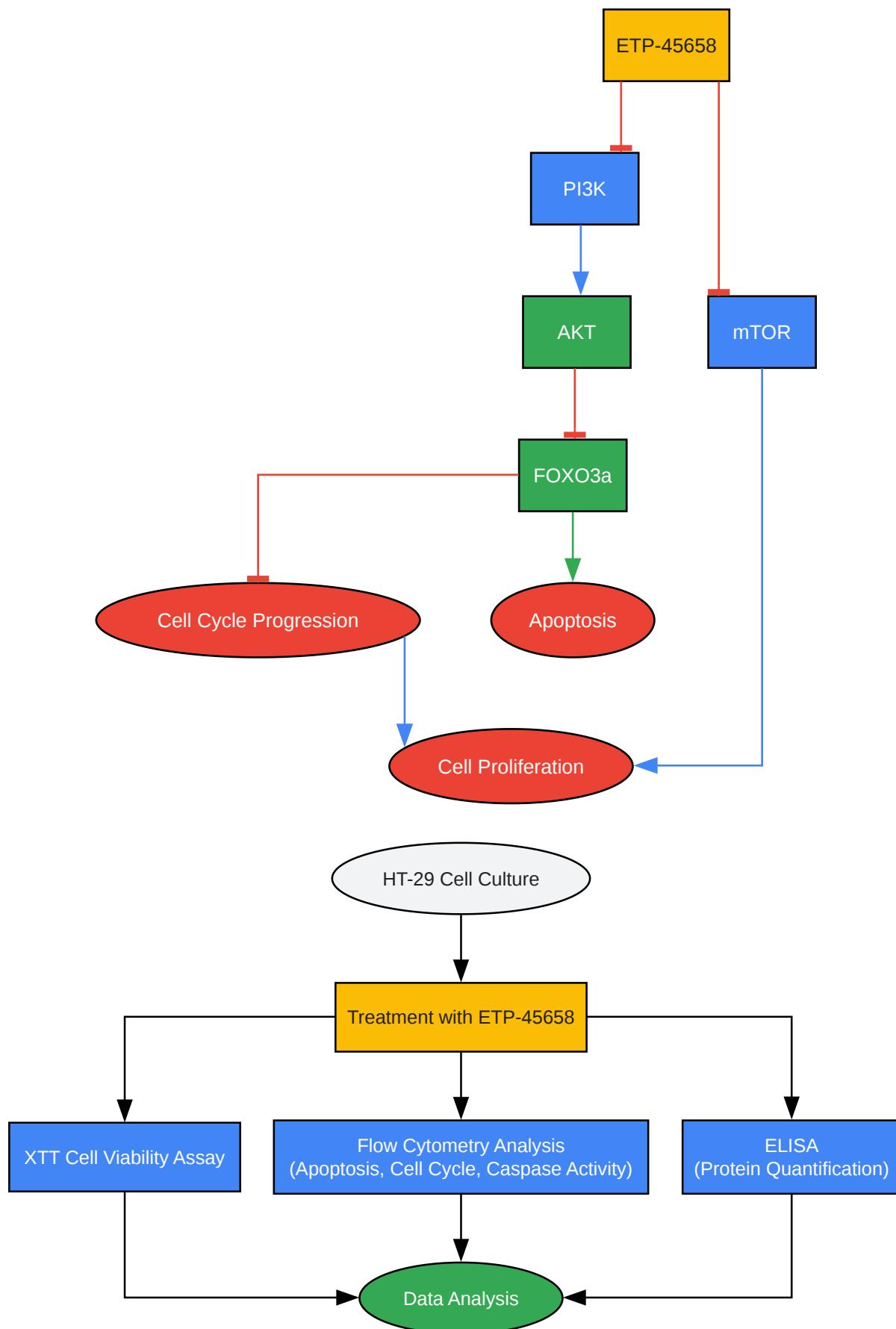
HT-29 cells were treated with **ETP-45658**, harvested, and stained with appropriate fluorescent dyes (e.g., Annexin V for apoptosis, propidium iodide for cell cycle, and specific substrates for caspase activity). The stained cells were then analyzed by flow cytometry to quantify the respective cellular states.[\[1\]](#)

Protein Level Analysis (ELISA)

The levels of various proteins (TAS, TOS, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and 8-oxo-dG) in HT-29 cell lysates were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[\[1\]](#)

Visualizations

Signaling Pathway of ETP-45658



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References

- 1. wjpsonline.com [wjpsonline.com]
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